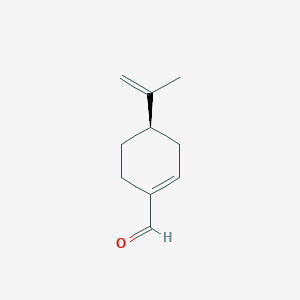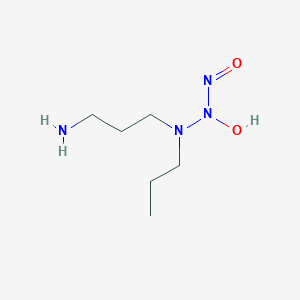
PAPA NONOate
Overview
Description
PAPA NONOate: is a diazeniumdiolate small molecule that acts as a nitric oxide (NO) donor . Its chemical structure consists of a propylhydrazino group linked to a nitric oxide moiety. The compound’s NO release half-life is approximately 77 minutes at room temperature (22-25°C) .
Scientific Research Applications
PAPA NONOate finds applications in various scientific fields:
Diabetes Research: Investigating impaired wound healing mechanisms.
Anti-Tumor Activity: Potential anti-tumor effects due to NO release .
Mechanism of Action
PAPA NONOate exerts its effects through NO release. It interacts with molecular targets, including caspase-3, influencing apoptotic pathways. S-nitrosylation of caspase-3’s Cys-163 residue plays a crucial role .
Safety and Hazards
PAPA NONOate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The biomedical applications and drug development of NO donor have attracted the scientists’ attention in recent years . The structural variation between NO donors has led to remarkably varied chemical reactivities and NO-release mechanisms, which has contributed to the contradictory and confusing results seen in NO literature .
Biochemical Analysis
Biochemical Properties
PAPA NONOate plays a significant role in biochemical reactions, particularly as a nitric oxide (NO) donor . It interacts with various enzymes and proteins, influencing their function. For instance, it has been reported to inhibit certain enzymes like cyclooxygenase-2 (COX-2), which contributes to inflammation .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. For example, it has been demonstrated to regulate caspase-3 activity and suppress caspase-mediated apoptosis . It also shows anti-ischemic effects in vivo . In a study, this compound was found to significantly reduce the migration of breast cancer cells across human lung microvascular endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a nitric oxide (NO) donor . It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it inhibits certain enzymes like cyclooxygenase-2 (COX-2), which contributes to inflammation, and activates receptors such as cannabinoid receptors involved in pain regulation, inflammation, and other physiological processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that this compound has an NO release half-life of 77 minutes at 22-25°C . This indicates that the compound is relatively stable and can release NO over an extended period.
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models are limited, it has been suggested that the effects of this compound may vary with different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a nitric oxide (NO) donor
Transport and Distribution
Given its role as a nitric oxide (NO) donor, it is likely that it can freely diffuse into tissues .
Subcellular Localization
As a nitric oxide (NO) donor, it is likely to be found wherever NO signaling is taking place within the cell .
Preparation Methods
Synthetic Routes:: PAPA NONOate can be synthesized through various routes. One common method involves the reaction of propylamine with nitric oxide under controlled conditions. The resulting compound is this compound .
Industrial Production:: While this compound is primarily used in research settings, its industrial-scale production typically follows similar synthetic pathways. due to its specialized applications, large-scale production remains limited.
Chemical Reactions Analysis
Reactivity:: PAPA NONOate undergoes several chemical reactions, including:
S-Nitrosylation: This compound inhibits caspase-3 activity by S-nitrosylation, preventing apoptosis .
Collagen Synthesis Enhancement: In diabetes research, this compound increases collagen synthesis at wound sites, potentially aiding impaired wound healing .
Propylamine: Used as a starting material.
Nitric Oxide (NO): Reacts with propylamine to form this compound.
Major Products:: The primary product of this compound reactions is the compound itself, which releases NO.
Comparison with Similar Compounds
PAPA NONOate stands out due to its unique NO release properties. it shares similarities with other NO donors, such as nitroglycerin and sodium nitroprusside .
Properties
IUPAC Name |
[3-aminopropyl(propyl)amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-2-5-9(6-3-4-7)10(12)8-11/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRTFHTYGHQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PAPA NONOate release NO?
A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release NO. The rate of decomposition and subsequent NO release is influenced by factors like pH and temperature.
Q2: What are the primary targets of NO released by this compound?
A2: NO released by this compound can interact with various cellular targets, including:
- Soluble guanylate cyclase (sGC): Binding of NO to sGC leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes, such as vasodilation. [, , , , , , ]
- Ion channels: NO can directly modulate the activity of ion channels, including K+ channels in airway smooth muscle cells, leading to bronchodilation. [, , , ]
- Enzymes: NO can inhibit enzymes like caspase-3 through S-nitrosylation, influencing apoptosis. [, ]
- Reactive oxygen species (ROS): NO can react with superoxide radicals to form peroxynitrite (ONOO-), a potent oxidant involved in both physiological and pathological processes. [, , , ]
Q3: How does this compound affect cell viability?
A3: The effect of this compound on cell viability depends on the cell type, concentration, and exposure time:
- Protective effects: this compound can protect endothelial cells from apoptosis induced by TNF-alpha or serum depletion. []
- Cytotoxic effects: At higher concentrations, this compound can lead to cell death, particularly in epithelial cells, potentially through peroxynitrite formation. [, ]
Q4: How does this compound influence inflammation?
A4: this compound has been shown to have both pro- and anti-inflammatory effects:
- Anti-inflammatory: It can reduce neutrophil chemotactic activity induced by interleukin-8, potentially through peroxynitrite-mediated protein nitration. [] It can also reduce inflammation in the gastrointestinal tract by promoting NO-dependent biodegradation of graphene oxide. []
- Pro-inflammatory: In skeletal myotubes, this compound stimulates interleukin-6 production, a pro-inflammatory cytokine. []
Q5: How does this compound affect sodium transport in epithelial cells?
A5: this compound inhibits Na+ absorption across alveolar type II monolayers by inhibiting both amiloride-sensitive Na+ channels and Na+/K+-ATPase. [, ] It also decreases ENaC open probability in A6 and M1 cells, contributing to decreased Na+ transport. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H15N5O2, and its molecular weight is 193.22 g/mol.
Q7: Is this compound stable in solution?
A7: this compound decomposes spontaneously in aqueous solutions, releasing NO. Its stability is influenced by pH, temperature, and the presence of metal ions.
Q8: Are there any specific considerations for handling and storing this compound?
A8: this compound should be handled and stored carefully:
Q9: Have computational methods been used to study this compound?
A9: While the provided research papers don't delve into computational studies on this compound itself, computational methods like density functional theory (DFT) have been used to understand the reactivity of molecules relevant to NO biology, such as morpholine and morpholine carbamate. []
Q10: In what model systems has the efficacy of this compound been investigated?
A10: this compound has been studied in various in vitro and in vivo models, including:
- Cell culture: Studies have used various cell lines, including endothelial cells, epithelial cells, macrophages, and myotubes. [, , , , , ]
- Organ culture: Ex vivo studies have used isolated tissues like choroids and lung tissues. [, ]
- Animal models: Research has employed mice and rats to investigate the effects of this compound on various physiological processes, including wound healing, blood pressure regulation, and lipolysis. [, , , ]
Q11: Is this compound cytotoxic?
A11: this compound can be cytotoxic, particularly at higher concentrations and longer exposure times. This cytotoxicity is often attributed to the generation of peroxynitrite. [, ]
Q12: How is NO release from this compound measured?
A12: Several methods are used to measure NO release from this compound, including:
- Electrochemical detection: Direct measurement of NO using specialized electrodes. []
- Chemiluminescence: Reaction of NO with ozone to produce light, which is then quantified. [, ]
- Griess assay: Measurement of nitrite, a stable breakdown product of NO. []
- Fluorescent probes: Detection of NO using fluorescent dyes that react with NO or its metabolites. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




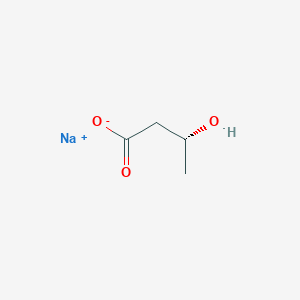
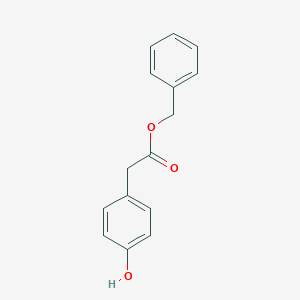
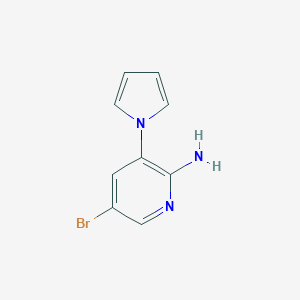
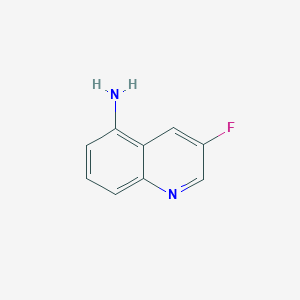
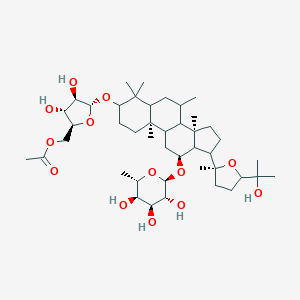
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
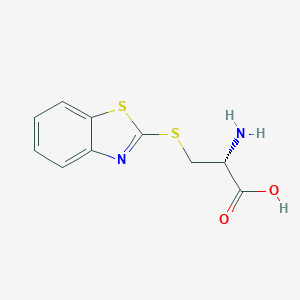
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)
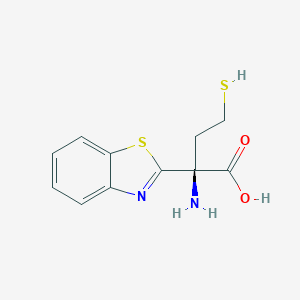
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)

